molecular formula C19H17N3O4 B3442097 5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3442097
M. Wt: 351.4 g/mol
InChI Key: HYEXRLOGSDUECS-KAMYIIQDSA-N
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Description

The compound “5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione” is a chemical with the linear formula C15H17N3O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzylidene derivatives of enolizable carbonyls, such as the compound , can be achieved through a green sonochemical process . This process involves the use of an organocatalyst and takes place in aqueous ethanol . The synthesis involves a direct sp3 C-H olefination reaction of enolizable carbonyls .


Molecular Structure Analysis

The molecular structure of this compound is validated using 1H-NMR and 13C-NMR spectroscopy (APT) as well as SC-XRD investigation of representative compounds .


Chemical Reactions Analysis

Benzylidene derivatives of enolizable carbonyls are known to undergo various types of reactions. These include mono-nucleophilic addition reactions, nucleophilic addition and consecutive cyclization reactions, nucleophilic addition and sequential nucleophilic displacement reactions, cycloaddition reactions, and Michael addition and consecutive cyclization reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 287.321 . More detailed physical and chemical properties are not available in the current resources.

Future Directions

The development of new green synthetic routes for various heterocycles of biological importance has received great attention from chemists around the globe . The use of sonochemistry, which is the use of sonication to promote chemical synthesis, has become increasingly popular as a flexible tool in organic synthesis . This alternative form of energy has been shown to be capable of boosting reactions or even switching product profiles and selectivities by forming new chemical intermediates and species that are not normally observed under classical temperature conditions . Therefore, the future directions in this field may involve further exploration and optimization of green synthetic routes, including sonochemistry.

properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(2-hydroxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-21(2)13-9-7-12(8-10-13)11-14-17(24)20-19(26)22(18(14)25)15-5-3-4-6-16(15)23/h3-11,23H,1-2H3,(H,20,24,26)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYEXRLOGSDUECS-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
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5-[4-(dimethylamino)benzylidene]-1-(2-hydroxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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